1-(Pyrimidin-2-YL)butan-1-amine

Organic Synthesis Process Chemistry Building Block

This primary amine building block features a pyrimidine core and an unbranched n-butyl side chain, providing an optimal balance of lipophilicity and steric bulk for kinase inhibitor and nucleoside analog development. Procure racemic or enantiopure forms for SAR studies. Consistent ≥95% purity ensures reproducible results in medicinal chemistry and agrochemical research.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13084282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-YL)butan-1-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCCC(C1=NC=CC=N1)N
InChIInChI=1S/C8H13N3/c1-2-4-7(9)8-10-5-3-6-11-8/h3,5-7H,2,4,9H2,1H3
InChIKeyKWEJJSPFMFOVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrimidin-2-YL)butan-1-amine: Procurement-Ready Amine Building Block with a Pyrimidine Core


1-(Pyrimidin-2-yl)butan-1-amine (CAS 1184673-03-7) is a primary amine bearing a pyrimidine ring at the 2-position and an n-butyl side chain. The compound is classified as a heterocyclic amine building block with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol [1]. It is commercially available as a research chemical with a typical purity specification of ≥95% . The pyrimidine core is a privileged scaffold in medicinal chemistry and agrochemical research, and this specific amine serves as a versatile intermediate for constructing more complex heterocyclic systems, particularly in the synthesis of kinase inhibitors and nucleoside analogs [2].

Procurement Rationale for 1-(Pyrimidin-2-YL)butan-1-amine: Why In-Class Analogs Cannot Be Interchanged


Within the class of 2‑aminopyrimidines, the length and branching of the alkylamine side chain directly influence lipophilicity, steric bulk, and subsequent biological or synthetic utility. 1‑(Pyrimidin‑2‑yl)butan‑1‑amine possesses an unbranched n‑butyl chain, whereas close analogs feature shorter (ethyl), positional (4‑yl), or branched (3‑methyl) variations . These structural differences impact the compound's reactivity in nucleophilic substitutions, its ability to form hydrogen bonds or π‑stacking interactions, and its fit within enzyme active sites or receptor binding pockets [1]. Direct substitution with a shorter‑chain analog may alter reaction kinetics or lead to different downstream product profiles, while branched analogs introduce steric constraints that can modulate selectivity [2]. The evidence presented below quantifies these differentiating factors to guide informed procurement.

1-(Pyrimidin-2-YL)butan-1-amine: Quantitative Differentiators vs. Analogs


Synthetic Yield Advantage: One-Step Quantitative Yield vs. Multi-Step Processes

A one-step Vilsmeier protocol yields 1‑(pyrimidin‑2‑yl)butan‑1‑amine in quantitative yield, whereas analogous 2‑aminopyrimidines typically require multi‑step sequences with lower overall yields [1]. This streamlined synthesis translates to a direct cost‑of‑goods advantage for end‑users requiring this specific amine as a building block.

Organic Synthesis Process Chemistry Building Block

Chiral vs. Racemic: Enantiopure (S)-Form Offers Stereochemical Control

The (S)-enantiomer, (1S)-1-(pyrimidin-2-yl)butan-1-amine (CAS 1567869-53-7), is available with high enantiopurity, a feature not uniformly accessible for all in‑class analogs [1]. While the racemic mixture (CAS 1184673-03-7) is suitable for non‑stereoselective applications, the chiral building block enables precise control over stereochemistry in target molecules, which is critical for drug candidate optimization [2].

Asymmetric Synthesis Medicinal Chemistry Chiral Building Block

Lipophilicity Tuning: n-Butyl Chain Balances Hydrophobicity

The n‑butyl side chain of 1‑(pyrimidin‑2‑yl)butan‑1‑amine confers a calculated LogP (cLogP) of approximately 1.4, representing a 0.5–1.0 unit increase in lipophilicity relative to shorter‑chain analogs (e.g., 1‑(pyrimidin‑2‑yl)ethan‑1‑amine) [1]. This moderate increase in lipophilicity can enhance membrane permeability while maintaining aqueous solubility, a balance that is often desirable in early‑stage drug discovery [2]. In contrast, branched analogs like 3‑methyl‑1‑(pyrimidin‑2‑yl)butan‑1‑amine exhibit higher cLogP values (≈1.9) and increased steric bulk, which may be beneficial for specific target interactions but can also reduce solubility .

Lipophilicity ADME Medicinal Chemistry

Commercial Availability: Consistent 95% Purity from Multiple Suppliers

1‑(Pyrimidin‑2‑yl)butan‑1‑amine is stocked by multiple vendors with a minimum purity specification of 95%, as confirmed by independent supplier documentation . This level of purity is comparable to that of common analogs but the specific CAS number 1184673‑03‑7 ensures traceability and batch‑to‑batch consistency for research use. The compound is not subject to DEA or hazardous shipping restrictions, simplifying procurement logistics compared to certain substituted pyrimidines [1].

Chemical Procurement Quality Control Reproducibility

Where 1-(Pyrimidin-2-YL)butan-1-amine Delivers the Highest Procurement Value


Synthesis of Kinase Inhibitor Libraries

The pyrimidine core is a key pharmacophore in many kinase inhibitors. 1-(Pyrimidin-2-yl)butan-1-amine serves as a versatile amine coupling partner for constructing diverse ATP-competitive inhibitor scaffolds. Its n-butyl side chain provides an optimal balance of lipophilicity and steric bulk for probing kinase hinge-region interactions, as evidenced by its use in the synthesis of advanced intermediates for PKD and GSK3β inhibitors . The availability of both racemic and enantiopure forms further enables structure-activity relationship (SAR) studies to optimize potency and selectivity [1].

Nucleoside Analog Development

Due to its pyrimidine ring and primary amine handle, this compound is a valuable precursor for constructing modified nucleosides and nucleotides. The n-butyl chain can be elaborated to mimic the ribose moiety or serve as a linker for conjugation to fluorophores or affinity tags. The one-step, high-yield synthesis reported in the literature ensures that sufficient material can be generated for multi‑gram scale nucleoside analog synthesis without incurring prohibitive costs [2].

Agrochemical Intermediate Synthesis

Pyrimidine derivatives are widely used in crop protection agents. 1-(Pyrimidin-2-yl)butan-1-amine can be functionalized to produce amide, urea, or sulfonamide derivatives with potential herbicidal or fungicidal activity. The consistent 95% purity from commercial suppliers guarantees reproducible outcomes in greenhouse trials and field studies, reducing the risk of false positives due to impurity-driven effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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